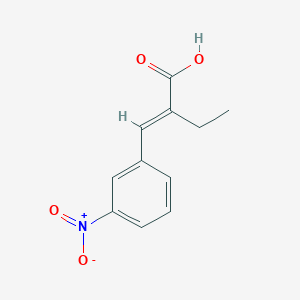

alpha-Ethyl-3-nitrocinnamic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of alpha-Ethyl-3-nitrocinnamic acid involves the nitroacetic acid ester alkenylation with aromatic aldehydes in the presence of acetic acid and β-alanine. This modified method ensures the preparation of ethyl α-nitrocinnamates, with structures confirmed by electronic, IR, 1H, and 13C-{1H} NMR spectroscopy, indicating the existence of these compounds in the form of Z-isomer in solution. The Z⇄E isomerization is observed with strong electron-donor groups on the benzene ring, highlighting the compound's chemical flexibility and reactivity (Baichurin et al., 2013).

Molecular Structure Analysis

The polarity and structure of alpha-Ethyl-3-nitrocinnamic acid esters have been examined through dipole moments and quantum-chemical calculations, confirming their existence as Z-isomers in solutions. This cis-positioning of the nitro group and benzene ring contributes to its unique electronic and structural characteristics, affecting its chemical behavior and reactivity (Vereshchagina et al., 2013).

Chemical Reactions and Properties

Reactions of alpha-Ethyl-3-nitrocinnamic acid esters with indole and its derivatives, pyrrole, and acetylacetone demonstrate the compound's versatility in producing various pharmacophoric structural fragments. These reactions yield products with potential applications in synthesizing pharmaceutical agents, showcasing the compound's functional adaptability and reactivity in creating valuable derivatives (Baichurina et al., 2011), (Baichurina et al., 2008), (Baichurina et al., 2012).

Physical Properties Analysis

Studies on the crystal growth and vibrational, dielectric, electronic, mechanical, and thermal properties of 3-nitrocinnamic acid crystals have provided comprehensive insights into its physical characteristics. These studies reveal the compound's stability, mechanical strength, and harmonic vibrational wavenumbers, affirming its potential for various applications, including in the field of nonlinear optical materials (Alen et al., 2013).

Chemical Properties Analysis

Alpha-Ethyl-3-nitrocinnamic acid's chemical properties, such as its reactivity with different nucleophiles and its behavior in various chemical reactions, have been thoroughly investigated. These studies demonstrate the compound's capacity for undergoing transformations that yield functionally diverse and structurally complex derivatives, underscoring its significance in synthetic chemistry and potential industrial applications (Asahara et al., 2018).

Aplicaciones Científicas De Investigación

Application 1: Transalkenylation Reaction with Cyano-Containing CH-Acids

- Scientific Field: Organic Chemistry

- Summary of the Application: α-Nitrocinnamic Acid Esters are used in the transalkenylation reaction with cyano-containing CH-acids . This reaction leads to the formation of benzylidenemalononitriles and benzylidenecyanoacetates .

- Methods of Application or Experimental Procedures: The reactions proceed in methanol (ethanol) in the presence of a base (sodium alcoholate or piperidine) and result in the formation of the corresponding benzylidenemalononitriles and benzylidenecyanoacetates .

- Results or Outcomes: The reactions of α-nitrocinnamic esters with cyano-containing CH-acids under these conditions do not stop at the stage of adducts formation, but are accompanied in the presence of bases by the release of the nitroacetic ester anion and lead to energetically favorable α-substituted cinnamic acid nitriles .

Application 2: Structural Modification of Natural Products

- Scientific Field: Medicinal and Pharmaceutical Chemistry

- Summary of the Application: Amino acids are used in the structural modification of natural products . Many natural products have shown improved biological activity and physicochemical properties following the introduction of amino acids .

- Methods of Application or Experimental Procedures: The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Results or Outcomes: Successful modification results have been obtained . The introduction of amino acids is expected to improve the solubility, activity, and reduce the adverse effects of natural products .

Application 3: Fabrication of Paper-Based Actuator

- Scientific Field: Material Science

- Summary of the Application: The development of α,ε-hybrid peptide-stabilized magnetic nanoparticles and their application to fabricate a paper-based actuator has been reported .

- Methods of Application or Experimental Procedures: The one-pot in situ multiple oxidation−reduction reaction of a synthetic nitropeptide solution in ammonium hydroxide and FeCl2 leads to the formation of Fe3O4 nanoparticles .

- Results or Outcomes: Paper-based soft magneto machines with multivariant actuation modes such as contraction−expansion, bending, and uplifting locomotion have been studied . The device has potential as controllable paper-based soft robots .

Application 4: Structural Modification of Natural Products

- Scientific Field: Medicinal and Pharmaceutical Chemistry

- Summary of the Application: Amino acids are used in the structural modification of natural products . Many natural products have shown improved biological activity and physicochemical properties following the introduction of amino acids .

- Methods of Application or Experimental Procedures: The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Results or Outcomes: Successful modification results have been obtained . The introduction of amino acids is expected to improve the solubility, activity, and reduce the adverse effects of natural products .

Application 5: Fabrication of Paper-Based Actuator

- Scientific Field: Material Science

- Summary of the Application: The development of α,ε-hybrid peptide-stabilized magnetic nanoparticles and their application to fabricate a paper-based actuator has been reported .

- Methods of Application or Experimental Procedures: The one-pot in situ multiple oxidation−reduction reaction of a synthetic nitropeptide solution in ammonium hydroxide and FeCl2 leads to the formation of Fe3O4 nanoparticles .

- Results or Outcomes: Paper-based soft magneto machines with multivariant actuation modes such as contraction−expansion, bending, and uplifting locomotion have been studied . The device has potential as controllable paper-based soft robots .

Safety And Hazards

Alpha-Ethyl-3-nitrocinnamic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water .

Propiedades

IUPAC Name |

(2E)-2-[(3-nitrophenyl)methylidene]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-9(11(13)14)6-8-4-3-5-10(7-8)12(15)16/h3-7H,2H2,1H3,(H,13,14)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUHBYNLXQHZNR-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230013 | |

| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Ethyl-3-nitrocinnamic acid | |

CAS RN |

124525-55-9, 5253-02-1 | |

| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124525-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-ethyl-3-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)